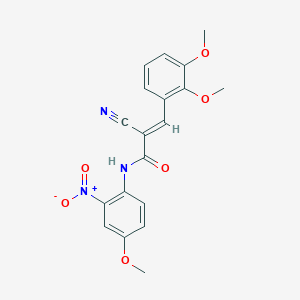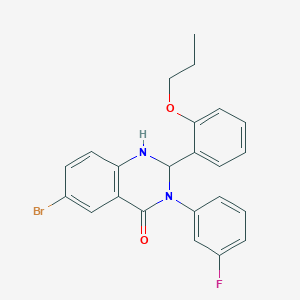![molecular formula C24H24FN3O B10896238 4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between benzaldehyde and propylamine under acidic conditions forms the benzylidene intermediate.
Hydrazide Formation: The intermediate reacts with 4-fluoroaniline and benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-(1-Benzylidene)-4-[(4-chloroanilino)methyl]benzohydrazide
- N’~1~-(1-Benzylidene)-4-[(4-methoxyanilino)methyl]benzohydrazide
Uniqueness
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is unique due to the presence of the fluorine atom in the aniline moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H24FN3O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[(4-fluoroanilino)methyl]-N-(1-phenylbutan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C24H24FN3O/c1-2-22(16-18-6-4-3-5-7-18)27-28-24(29)20-10-8-19(9-11-20)17-26-23-14-12-21(25)13-15-23/h3-15,26H,2,16-17H2,1H3,(H,28,29) |
InChI Key |
ZURXDOABGJSYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10896155.png)
![1-ethyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10896160.png)
![3,3'-Sulfanediylbis{1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one}](/img/structure/B10896174.png)


![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10896180.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10896182.png)
![Ethyl 2-{butyl[(3-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10896190.png)

![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896218.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10896221.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896228.png)
![5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896231.png)

